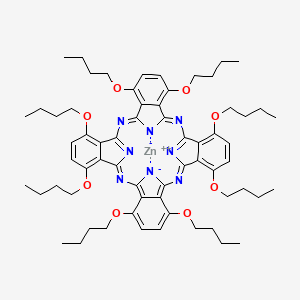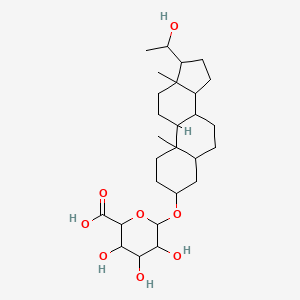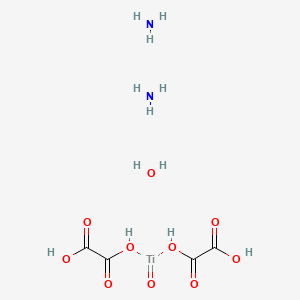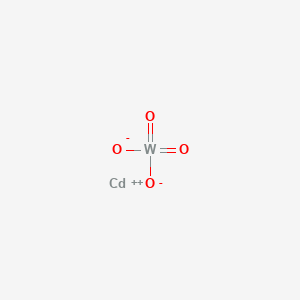
Diazanium;tetrachloroplatinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium tetrachloroplatinate(II), with the chemical formula (NH4)2PtCl4, is a coordination compound of platinum. It is commonly used in various chemical processes and research applications due to its unique properties. The compound appears as an orange to brown powder or crystals and is known for its stability and reactivity in different chemical environments .
准备方法
Synthetic Routes and Reaction Conditions: Ammonium tetrachloroplatinate(II) is typically synthesized by reacting ammonium chloride with platinum(II) chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2NH4Cl→(NH4)2PtCl4
Industrial Production Methods: In industrial settings, the production of ammonium tetrachloroplatinate(II) involves the use of high-purity platinum and ammonium chloride. The reaction is conducted in large reactors with precise temperature and pH control to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions: Ammonium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to elemental platinum or lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or halides under controlled conditions.
Major Products Formed:
Oxidation: Platinum(IV) compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Various platinum complexes with different ligands.
科学研究应用
Ammonium tetrachloroplatinate(II) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
作用机制
The mechanism by which ammonium tetrachloroplatinate(II) exerts its effects involves the coordination of platinum with various ligands. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules .
相似化合物的比较
Ammonium tetrachloroplatinate(II) can be compared with other platinum compounds such as:
Potassium tetrachloroplatinate(II) (K2PtCl4): Similar in structure but uses potassium instead of ammonium.
Ammonium hexachloroplatinate(IV) ((NH4)2PtCl6): Contains platinum in a higher oxidation state.
Platinum(II) chloride (PtCl2): A simpler compound with only platinum and chloride ions.
Uniqueness: Ammonium tetrachloroplatinate(II) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in research and industry. Its ability to form various complexes with different ligands adds to its versatility .
属性
分子式 |
Cl4H8N2Pt+2 |
|---|---|
分子量 |
373.0 g/mol |
IUPAC 名称 |
diazanium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-2 |
InChI 键 |
RBHOYUZKIANPPG-UHFFFAOYSA-L |
规范 SMILES |
[NH4+].[NH4+].Cl[Pt](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
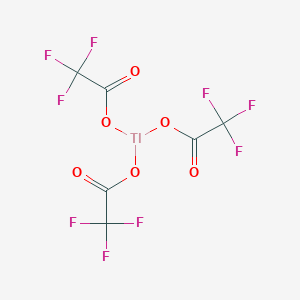
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

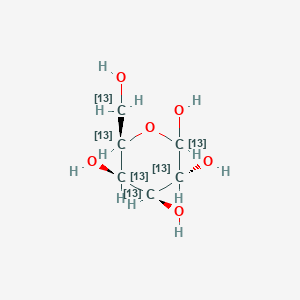

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)

